5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan
Overview
Description
5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan is a heterocyclic compound with the molecular formula C10H18N2 and a molecular weight of 166.26 g/mol . This compound is characterized by its unique tricyclic structure, which includes an azatricyclo framework. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan typically involves the cyclization of appropriate precursors under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Common methods include the use of cyclization agents and catalysts to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the synthetic routes mentioned above to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The amino group in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methyl-2-azatricyclo[3.3.1.1(3,7)]decan: Shares a similar tricyclic structure but may differ in specific functional groups or stereochemistry.
Other Azatricyclic Compounds: Various other azatricyclic compounds with different substituents and ring sizes can be compared to highlight the uniqueness of 5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan.
Uniqueness
This compound is unique due to its specific tricyclic structure and the presence of an amino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-2-azatricyclo[3.3.1.13,7]decan-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-12-8-2-7-3-9(12)6-10(11,4-7)5-8/h7-9H,2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSYCZFNOYBIHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC3CC1CC(C3)(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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